methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate
Description
Methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate is a heterocyclic compound featuring a pyrrole core substituted with a benzyl group, a cyano moiety, and an N-methyl carboxamide side chain esterified with a methyl acetate group. The compound’s reactivity may also be influenced by its electron-withdrawing cyano and carboxamido groups, which could facilitate participation in metal-catalyzed reactions or serve as directing groups in C–H functionalization .
Properties
IUPAC Name |
methyl 2-[(1-benzyl-3-cyanopyrrole-2-carbonyl)-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-19(12-15(21)23-2)17(22)16-14(10-18)8-9-20(16)11-13-6-4-3-5-7-13/h3-9H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELMQXQWDDBVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C1=C(C=CN1CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.
Mode of Action
It’s known that indole derivatives interact with their targets, leading to various biological activities. The compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This compound may affect similar pathways.
Biological Activity
Methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrrole ring, which is known for its versatility in medicinal chemistry. The structure includes a cyano group and a carboxamide moiety, which are crucial for its biological activity. The synthesis typically involves the reaction of substituted benzaldehydes with cyanoacetic acid derivatives under specific conditions to yield the desired pyrrole derivatives.
Synthesis Pathway Example
A common synthetic route involves the following steps:
- Condensation Reaction : Reacting a suitable benzaldehyde with cyanoacetic acid in the presence of a base.
- Cyclization : The intermediate undergoes cyclization to form the pyrrole ring.
- Functionalization : Further modifications introduce the carboxamide and methyl groups.
Antimicrobial Activity
Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. In vitro studies revealed that compounds with similar structures displayed minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium species, indicating potent antibacterial effects .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | < 0.016 | Mycobacterium tuberculosis |
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Escherichia coli |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that pyrrole derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, certain analogs have been identified as inhibitors of PKMYT1, a kinase implicated in DNA damage response pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .
- Cell Cycle Regulation : By inhibiting PKMYT1, it may disrupt cell cycle progression in cancer cells, leading to apoptosis .
- Mycolic Acid Biosynthesis Inhibition : The compound's interaction with the MmpL3 protein in Mycobacterium tuberculosis affects mycolic acid biosynthesis, crucial for bacterial cell wall integrity .
Study on Antitubercular Activity
In a detailed study published in Nature, researchers evaluated a series of pyrrole derivatives for their antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. This compound was included in this evaluation, demonstrating significant efficacy compared to traditional antibiotics .
Evaluation of Anticancer Properties
Another study focused on the anticancer potential of pyrrole derivatives, including this compound. The results indicated that compounds with similar scaffolds could effectively inhibit tumor growth in vitro and in vivo by targeting key signaling pathways involved in cell proliferation .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate has potential applications in drug development due to its structural similarity to known pharmacophores. Pyrrole derivatives are often explored for their anti-inflammatory, antibacterial, and anticancer properties.
Case Studies:
- Anticancer Activity : Research has shown that pyrrole derivatives can inhibit cancer cell proliferation. For instance, studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties .
- Antimicrobial Properties : The compound's structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics. A comparative study of related pyrrole compounds indicated promising antimicrobial activity against resistant strains .
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its functional groups allow for various transformations, making it useful in creating more complex molecules.
Synthetic Pathways:
- Nucleophilic Substitution Reactions : The cyano group can be replaced by various nucleophiles, leading to the synthesis of new pyrrole derivatives.
- Cyclization Reactions : It can undergo cyclization to form novel heterocyclic compounds that may have enhanced biological activities.
Material Science
Pyrrole derivatives are also being explored for their applications in material science, particularly in the development of conductive polymers and sensors.
Applications:
- Conductive Polymers : this compound can be polymerized to create materials with electrical conductivity suitable for electronic applications.
- Sensors : The compound's ability to interact with various analytes makes it a candidate for sensor technology, particularly in detecting environmental pollutants or biological markers.
Comparison with Similar Compounds
Structural Characterization and Challenges
Challenges include resolving steric effects from the benzyl group and confirming the conformation of the methyl ester side chain. Comparative analysis with ’s crystal structure (which features a planar α,β-unsaturated system) could highlight differences in molecular packing and hydrogen-bonding patterns .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate, and how can condensation reactions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrrole-carboxaldehyde derivatives and cyanoacetate esters. For example, analogous compounds (e.g., ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate) are prepared by reacting N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate under reflux conditions. Reaction parameters such as solvent polarity, temperature (e.g., 80–100°C), and catalyst choice (e.g., piperidine) significantly influence yield. Monitoring via TLC or HPLC ensures reaction completion .
Q. How can X-ray crystallography be employed to confirm the molecular configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For pyrrole derivatives, crystals are grown via slow evaporation of a solvent (e.g., methanol/chloroform mixtures). Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement via SHELXL (for small molecules) resolves bond lengths, angles, and torsional conformations. For example, methyl (1H-pyrrol-2-ylcarbonylamino)acetate was structurally validated using SHELX programs, with refinement statistics (R-factor < 0.05) ensuring accuracy .
Q. What experimental techniques are used to determine physical-chemical properties (e.g., logP, vapor pressure)?
- Methodological Answer :
- LogP : Reverse-phase HPLC with reference standards or computational tools (e.g., Molinspiration) predicts partition coefficients.
- Vapor Pressure : Measured via thermogravimetric analysis (TGA) or estimated using Antoine equation parameters derived from boiling point data (e.g., 281.6°C at 760 mmHg for related esters) .
- Polar Surface Area : Calculated via software like ChemAxon using atomic contributions .
Advanced Research Questions
Q. How can researchers resolve contradictory data in synthetic yields across different reaction conditions?
- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables. For instance, a fractional factorial design evaluates temperature, solvent (e.g., DMF vs. THF), and stoichiometry. Statistical tools (e.g., ANOVA) quantify parameter significance. Conflicting yields in analogous syntheses (e.g., 85% vs. 98% for pyrrole derivatives) may arise from impurities in starting materials or unoptimized workup procedures. Reproducibility is ensured by repeating trials under controlled conditions and validating intermediates via NMR .
Q. What experimental designs are appropriate for assessing the compound’s pharmacological activity while minimizing bias?
- Methodological Answer : Use randomized block designs with split-plot arrangements. For example:
- Primary plots : Compound concentration gradients.
- Subplots : Cell lines or enzyme targets (e.g., kinases).
- Replicates : ≥3 independent experiments.
- Controls : Positive (e.g., staurosporine) and vehicle (e.g., DMSO).
- Data analysis via software (e.g., GraphPad Prism) calculates IC₅₀ values and statistical significance (p < 0.05). This approach minimizes batch effects and ensures robustness .
Q. How can environmental fate and ecotoxicological impacts of this compound be evaluated?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Abiotic Stability : Hydrolysis/photolysis studies under simulated environmental conditions (pH 4–9, UV light).
- Biotic Degradation : OECD 301B test (ready biodegradability) using activated sludge.
- Trophic Transfer : Aquatic toxicity assays (e.g., Daphnia magna LC₅₀) and bioaccumulation factors (BCF) via octanol-water partitioning .
Q. What strategies are recommended for toxicity profiling when toxicological data are limited?
- Methodological Answer :
- In Silico Prediction : Tools like ProTox-II or ECOSAR estimate acute toxicity (e.g., LD₅₀) and mutagenicity.
- In Vitro Assays : HepG2 cell viability (MTT assay) and Ames test for mutagenicity.
- Read-Across : Use data from structurally similar compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) to infer hazards. Always include negative controls and validate with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
